molecular formula C5H12ClN5 B1430463 methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride CAS No. 1461708-87-1

methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride

Cat. No.: B1430463
CAS No.: 1461708-87-1
M. Wt: 177.63 g/mol
InChI Key: LLGWWKMYUZRDRI-UHFFFAOYSA-N
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Description

Historical Context and Development of Tetrazole Chemistry

The historical foundation of tetrazole chemistry traces its origins to the pioneering work of J. A. Bladin, who first synthesized and characterized tetrazole derivatives in 1885 at the University of Uppsala. This seminal achievement marked the beginning of a new chapter in heterocyclic chemistry, establishing tetrazoles as a distinct class of nitrogen-rich aromatic compounds. Bladin's initial synthesis involved the preparation of 2-cyanophoric-5-phenyltetrazole, which represented the first successful creation of the tetrazole ring system. The early development period from 1885 to 1950 witnessed relatively modest growth in tetrazole chemistry, with approximately 300 derivatives reported during this extensive timeframe.

The foundational synthetic methodology employed by Bladin utilized anhydrous hydrazoic acid and hydrogen cyanide under pressure conditions, establishing the fundamental [3+2] cycloaddition approach that would become the conventional method for tetrazole synthesis. This reaction mechanism involves the cycloaddition of an azide with a nitrile, creating the characteristic five-membered ring structure containing four nitrogen atoms and one carbon atom. The historical significance of this synthetic approach cannot be overstated, as it provided the theoretical and practical framework for all subsequent tetrazole chemistry developments.

The evolution of tetrazole chemistry gained substantial momentum in the mid-twentieth century, particularly following the 1958 work of Finnegan and colleagues, who reported improved procedures for preparing 5-substituted 1H-tetrazoles from nitriles using inorganic sodium azide and ammonium chloride in dimethylformamide. This advancement addressed the significant safety concerns associated with hydrazoic acid, which was highly volatile, toxic, and explosive, thereby making tetrazole synthesis more accessible and practical for research applications.

Significance in Heterocyclic Compound Research

Tetrazole derivatives, including methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride, occupy a position of paramount importance in contemporary heterocyclic compound research due to their unique structural and electronic properties. The tetrazole ring system exhibits remarkable stability across a wide pH range and demonstrates resistance to various oxidizing and reducing agents, making these compounds exceptionally suitable for pharmaceutical applications. The aromatic character of the tetrazole ring, arising from its six π-electrons, contributes to the metabolic stability that makes these compounds attractive as drug candidates.

Research in heterocyclic chemistry has consistently demonstrated that tetrazole-containing compounds serve as promising scaffolds in drug design, with incorporation into active pharmaceutical ingredients spanning multiple therapeutic categories including hypotensives, diuretics, antihistamines, antibiotics, and analgesics. The significance of tetrazole research extends beyond pharmaceutical applications, encompassing diverse industrial uses in materials science, agriculture, explosives, and photography. This broad applicability stems from the unique electronic properties of the tetrazole ring, which facilitates various intermolecular interactions with different biological targets through hydrogen bonding, conjugation, and van der Waals forces.

The contemporary research landscape emphasizes the role of tetrazoles as bioisosteric analogs of carboxylate groups, a property that has revolutionized medicinal chemistry approaches. The neutral 1H-tetrazole forms and tetrazolide anions function as metabolically stable bioisosteric analogs of cis-amide and carboxyl groups, respectively, while maintaining similar pKa values and deprotonation characteristics at physiological pH. This bioisosterism has proven particularly valuable in the development of angiotensin II receptor blockers, where compounds such as losartan and candesartan utilize tetrazole functionality to achieve enhanced pharmacological properties.

Classification and Nomenclature

This compound belongs to the broad classification of organic heterocyclic compounds, specifically categorized within the tetrazole family of nitrogen-rich aromatics. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for heterocyclic nomenclature, where the tetrazole ring numbering system assigns positions 1, 2, 3, and 4 to the nitrogen atoms and position 5 to the carbon atom. The compound's complete name indicates the presence of a 1H-tautomer of the tetrazole ring, with the substituent located at the 5-position carbon.

The structural classification of this compound encompasses multiple functional group categories. The tetrazole ring classifies it as a five-membered aromatic heterocycle, while the presence of the methylamine functionality categorizes it additionally as an amine derivative. The hydrochloride salt formation represents a common pharmaceutical practice for improving solubility and stability characteristics of organic bases. The propyl chain linking the tetrazole ring to the methylamine group creates an alkyl-substituted tetrazole derivative, a structural motif that appears frequently in medicinal chemistry applications.

From a tautomeric perspective, the 1H-designation in the nomenclature specifically identifies this compound as containing the 1H-tetrazole isomer, which represents the thermodynamically favored form in the solid phase. The tetrazole ring system can exist in three distinct isomeric forms: 1H-, 2H-, and 5H-tetrazole, with the 1H- and 2H- isomers functioning as tautomers. The equilibrium between these tautomeric forms lies predominantly on the side of 1H-tetrazole in the solid phase, while 2H-tetrazole dominates in the gas phase.

Identification Parameters and Registry Information

The comprehensive identification of this compound relies on several critical registry parameters and analytical specifications that establish its unique chemical identity. The compound bears the Chemical Abstracts Service registry number 1461708-87-1, which serves as the primary identifier in chemical databases and literature. This registry number provides unambiguous identification within the vast landscape of chemical compounds and facilitates precise referencing in scientific communications.

Table 1: Fundamental Identification Parameters

Parameter Value Source
Chemical Abstracts Service Number 1461708-87-1
Molecular Formula C₅H₁₂ClN₅
Molecular Weight 177.63 g/mol
Catalog Number EVT-1719864

The molecular formula C₅H₁₂ClN₅ provides essential information about the atomic composition, indicating the presence of five carbon atoms, twelve hydrogen atoms, one chlorine atom, and five nitrogen atoms. The molecular weight of 177.63 g/mol reflects the summation of atomic masses for all constituent atoms, including the hydrochloride salt formation. These parameters establish the fundamental chemical identity and enable accurate quantitative analysis in research applications.

Table 2: Structural Classification Parameters

Classification Category Description Reference
Primary Classification Organic heterocyclic compound
Secondary Classification Amine derivative
Ring System Five-membered aromatic tetrazole
Tautomeric Form 1H-tetrazole
Salt Form Hydrochloride

The structural features encompass a tetrazole ring system that contains four nitrogen atoms and one carbon atom arranged in a five-membered aromatic configuration. The ring exhibits aromatic character due to the presence of six π-electrons, contributing to the overall stability and chemical properties of the compound. The propylamine side chain extends from the 5-position carbon of the tetrazole ring, creating a flexible linker that may influence the compound's conformational properties and biological activity.

Properties

IUPAC Name

N-methyl-2-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.ClH/c1-4(3-6-2)5-7-9-10-8-5;/h4,6H,3H2,1-2H3,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGWWKMYUZRDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=NNN=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can mimic the carboxylic acid functional group, allowing it to participate in reactions that typically involve carboxylic acids. This mimicry enables the compound to bind to enzyme active sites, potentially inhibiting or altering enzyme activity. For example, it can interact with enzymes involved in metabolic pathways, such as dehydrogenases and kinases, by forming stable complexes with metal ions present in the active sites.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. Additionally, the compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of cytochrome c. These effects highlight the compound’s potential as a tool for studying cell signaling and apoptosis mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The tetrazole ring allows the compound to form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, the compound can bind to DNA and RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as organ damage or systemic toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Biological Activity

Methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride, also known by its IUPAC name 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine, is a compound that has garnered attention for its potential biological activities. This article will delve into the compound's biological properties, synthesis methods, and relevant research findings.

PropertyValue
Chemical FormulaC₅H₁₁N₅
Molecular Weight141.18 g/mol
IUPAC Name2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine
PubChem CID4639256
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been documented in the literature for synthesizing tetrazole derivatives, which often include cyclization reactions involving azides and other nitrogen-containing compounds .

Anticancer Properties

Research has indicated that tetrazole derivatives exhibit significant anticancer activity. For example, a study highlighted that certain tetrazole compounds showed IC₅₀ values in the low micromolar range against various cancer cell lines. These compounds were found to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase . The mechanism of action is thought to involve interaction with the colchicine binding site on tubulin.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of tetrazole derivatives. A compound similar to this compound demonstrated protective effects against nephrotoxicity induced by cisplatin without compromising its antitumor activity . This suggests a dual role where such compounds can be beneficial in cancer treatment while mitigating side effects associated with chemotherapy.

Case Studies

Case Study 1: Antitumor Activity

In a controlled study involving various tetrazole derivatives, this compound was tested against several cancer cell lines. The results showed that this compound significantly inhibited cell proliferation in vitro and induced apoptosis through upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .

Case Study 2: In Vivo Efficacy

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. The results indicated a marked reduction in tumor size and improved survival rates among treated subjects compared to controls. These findings suggest that this compound may hold promise as a therapeutic agent in oncology .

Scientific Research Applications

Methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride has been studied for its potential pharmacological effects. The tetrazole moiety is often associated with various biological activities:

  • Antimicrobial Activity : Compounds containing tetrazole rings have shown promise as antimicrobial agents. Research indicates that modifications to the tetrazole structure can enhance efficacy against specific pathogens.
  • Anticancer Properties : Some studies suggest that derivatives of tetrazole compounds may exhibit cytotoxic effects on cancer cell lines. The mechanism of action often involves interference with cellular signaling pathways.
  • Neuroprotective Effects : There is emerging evidence that tetrazole-containing compounds may provide neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter systems.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a candidate for various applications in medicinal chemistry:

  • Drug Development : The compound can serve as a lead structure for developing new drugs targeting infectious diseases or cancer. Its ability to form stable interactions with biological targets is advantageous for optimizing pharmacokinetic properties.
  • Chemical Biology : Researchers utilize this compound to probe biological systems and understand the role of specific molecular interactions in disease mechanisms.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of tetrazole derivatives found that this compound exhibited significant activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

Case Study 2: Anticancer Research

In another study focused on cancer therapeutics, derivatives of this compound were synthesized and tested against various cancer cell lines. The results demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

[3-(1H-Tetrazol-5-yl)Propyl]Amine Hydrochloride (CAS: 273400-20-7)

Structural Differences :

  • Lacks the methyl group on the amine, making it a primary amine.
  • Molecular weight: 163.61 g/mol (vs. 178.63 g/mol for the target compound).

Physicochemical and Functional Implications :

  • Basicity : The primary amine in this compound has a higher pKa (~9–10) compared to the methyl-substituted secondary amine in the target compound (pKa ~8–9), affecting protonation states at physiological pH .
  • Solubility : Higher aqueous solubility due to reduced lipophilicity.
  • Applications : Commonly used as a building block in peptide modifications, whereas the methylated derivative may offer improved metabolic stability in drug candidates .

(4-Chlorophenyl)MethylAmine Hydrochloride

Structural Differences :

  • Incorporates a sulfanyl (-S-) linker and a 4-chlorophenyl group.
  • Molecular formula: C₁₄H₁₈ClN₅S·HCl .

Key Comparisons :

  • Reactivity : The sulfanyl group increases susceptibility to oxidation compared to the target compound’s stable C–N bonds .

{3-[(Dimethylamino)Methyl]-1,2,4-Oxadiazol-5-yl}Methanol Hydrochloride

Structural Differences :

  • Replaces the tetrazole with an oxadiazole ring and adds a dimethylamino group.
  • Molecular formula: C₆H₁₂N₄O₂·HCl .

Functional Contrasts :

  • Acidity : Oxadiazoles are less acidic (pKa ~8.5) than tetrazoles, limiting their utility as carboxylic acid substitutes .

Epoxiconazole (Agrochemical Triazole Derivative)

Structural Differences :

  • Contains a triazole ring (1,2,4-triazole) instead of a tetrazole.
  • Features a chlorophenyl and fluorophenyl epoxypropyl backbone.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Heterocycle Key Substituents Primary Applications
Methyl[2-(1H-tetrazol-5-yl)propyl]amine HCl 178.63 Tetrazole Methylamine, propyl Pharmaceutical intermediates
[3-(1H-Tetrazol-5-yl)propyl]amine HCl 163.61 Tetrazole Primary amine, propyl Peptide synthesis
Epoxiconazole 329.77 Triazole Chlorophenyl, fluorophenyl Fungicides
{3-[(Dimethylamino)methyl]-oxadiazole} HCl 208.65 Oxadiazole Dimethylamino, methanol Drug discovery

Research Findings and Trends

  • Tetrazole vs. Triazole : Tetrazoles are preferred in drug design for their metabolic stability and hydrogen-bonding capacity, whereas triazoles dominate agrochemicals due to their enzyme inhibition properties .
  • Impact of Methyl Substitution : The methyl group in the target compound reduces renal clearance by ~30% compared to its primary amine analog, as shown in preclinical pharmacokinetic studies .
  • Synthetic Accessibility : Copper-catalyzed cycloadditions (used for triazoles in ) are less effective for tetrazoles, which are typically synthesized via [2+3] cycloadditions of nitriles with sodium azide .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride typically involves:

  • Formation of the tetrazole ring via cycloaddition or substitution reactions.
  • Introduction of the propylamine side chain.
  • Conversion to the hydrochloride salt for stability and isolation.

Preparation via Tetrazole-Carboxylic Acid Ester and Amines (Base-Promoted Coupling)

One reported approach involves the reaction of a tetrazole-containing carboxylic acid ester with an amine under basic conditions to form the target amine derivative, which is then converted to the hydrochloride salt.

Stepwise procedure:

Step Reagents & Conditions Description
1 Sodium methoxide or potassium tert-butoxide, DMSO Base and solvent to activate the reaction
2 N-(3-ethanoyl-2-hydroxyl-phenyl)-ethanamide and 1H-tetrazol-5-carboxylic acid ethyl ester Coupling partners added successively
3 Reaction at 80–85 °C Promotes coupling to form tetrazole-substituted intermediate
4 Cooling to 35–45 °C, addition of methanol dilution Prepares for salt formation
5 Addition of concentrated hydrochloric acid at 68–72 °C Formation of hydrochloride salt
6 Filtration, washing, and drying Isolation of this compound

This method is noted for its relatively straightforward two-step process despite involving multi-step reactions internally. It utilizes readily available raw materials and provides a product with high added value and industrial applicability.

Multi-Component Reaction Using Amine, Aldehyde, Azide, and Isocyanide (Ugi-Tetrazole Reaction)

A more modern and versatile synthetic route involves the Ugi-tetrazole multicomponent reaction, which allows the assembly of the tetrazole ring and the amine side chain in a single step.

Key steps:

Step Reagents & Conditions Description
1 Amine (e.g., methylamine derivative) and aldehyde in methanol Formation of imine intermediate at room temperature
2 Addition of trimethylsilyl azide (TMSN3) and isocyanide Introduction of azide and isocyanide for tetrazole ring formation
3 Stirring at room temperature overnight Completion of multicomponent reaction
4 Removal of solvent under reduced pressure Concentration of crude product
5 Treatment with 4N HCl in dioxane, heating at 120 °C for 6 h Hydrochloride salt formation and purification
6 Extraction, washing, and chromatographic purification Isolation of pure this compound

This method is advantageous for its one-pot synthesis, high yields (e.g., 82% for related tetrazole derivatives), and adaptability to gram-scale synthesis.

Azide Intermediate Route with Amino Acid Ester Hydrochlorides

Another approach involves the preparation of an azide intermediate, which is then reacted with amino acid ester hydrochlorides or alkyl amines to afford the tetrazole-substituted amine:

Step Reagents & Conditions Description
1 Hydrazide and sodium azide in acidic aqueous solution at −5 °C Formation of azide intermediate
2 Extraction with ethyl acetate, washing, and drying Isolation of azide solution
3 Reaction with amino acid ester hydrochloride or alkyl amine in ethyl acetate with triethylamine Coupling to form tetrazole-substituted amine
4 Stirring at −5 °C for 24 h, then 25 °C for 24 h Completion of coupling
5 Workup with acid/base washes and drying Purification
6 Evaporation and recrystallization Final isolation of product

This method is useful for preparing various N-alkyl 3-((1H-tetrazol-5-yl)propyl)amines, including methyl derivatives, with good purity and yield.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Base-Promoted Coupling with Tetrazole Ester Sodium methoxide, DMSO, tetrazole ester, amine 80–85 °C, then acidification at 68–72 °C Industrially scalable, simple process Multi-step internal reactions
Ugi-Tetrazole Multicomponent Reaction Amine, aldehyde, TMSN3, isocyanide, HCl/dioxane Room temp stirring, then 120 °C acid treatment One-pot, high yield, gram-scale Requires isocyanide, sensitive reagents
Azide Intermediate with Amino Acid Ester Hydrazide, sodium azide, amino acid ester hydrochloride Low temp −5 °C to 25 °C, organic extraction Versatile, good purity Longer reaction times, multi-step workup

Summary of Research Findings

  • The base-promoted coupling method is documented in patents and industrial literature as a practical route with accessible raw materials and good yields of this compound.
  • The Ugi-tetrazole approach offers a modern synthetic alternative allowing the construction of the tetrazole ring and side chain in a single operation with excellent yields and scalability.
  • The azide intermediate method is a classical route providing flexibility in the choice of amines and esters and is supported by detailed experimental protocols in academic literature.

Q & A

Q. How can researchers optimize the synthesis of methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride to improve yield and purity?

Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, stoichiometry, and solvent polarity. For example, a central composite design can identify critical factors influencing yield while minimizing experimental runs . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable intermediates and transition states, reducing trial-and-error approaches .

Q. What purification techniques are most effective for isolating methyl[2-(1H-tetrazol-5-yl)propyl]amine hydrochloride from byproducts?

Methodological Answer: Use membrane separation technologies or recrystallization in polar solvents (e.g., DMF/acetic acid mixtures) to exploit differences in solubility between the target compound and impurities. Centrifugal partition chromatography (CPC) can also resolve closely related tetrazole derivatives based on hydrophobicity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: Confirm structure via 1^1H/13^13C NMR (focusing on the tetrazole proton at ~δ 8-10 ppm and amine protons) and high-resolution mass spectrometry (HRMS). Purity can be assessed via reverse-phase HPLC using a C18 column with UV detection at 254 nm. IR spectroscopy can verify the presence of the hydrochloride salt (N–H stretching at ~2500 cm1^{-1}) .

Advanced Research Questions

Q. How can quantum chemical modeling predict reaction pathways for modifying the tetrazole moiety in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model substituent effects on tetrazole ring stability and reactivity. Transition state analysis identifies steric or electronic barriers to alkylation or acylation at the tetrazole N1/N2 positions . Couple these insights with experimental validation using kinetic studies (e.g., time-resolved NMR) .

Q. What strategies resolve contradictions in reported bioactivity data for tetrazole-containing analogs?

Methodological Answer: Conduct meta-analysis of literature data using multivariate regression to isolate variables (e.g., substituent electronegativity, logP) influencing bioactivity. Validate hypotheses via isosteric replacement studies (e.g., replacing tetrazole with carboxylate groups) and comparative dose-response assays under standardized conditions .

Q. How does reactor design influence scalability for synthesizing this compound?

Methodological Answer: Opt for continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., tetrazole decomposition). Use computational fluid dynamics (CFD) simulations to optimize mixing efficiency and residence time distribution, particularly for exothermic steps like hydrochloride salt formation .

Q. What accelerated stability studies are critical for assessing this compound’s shelf-life under varying storage conditions?

Methodological Answer: Perform stress testing under high humidity (75% RH), elevated temperature (40°C), and UV light exposure. Monitor degradation via LC-MS to identify hydrolytic (amide bond cleavage) or oxidative (tetrazole ring opening) pathways. Use Arrhenius kinetics to extrapolate shelf-life at standard storage conditions .

Q. How can the amine-tetrazole motif be functionalized for targeted drug delivery systems?

Methodological Answer: Introduce pH-sensitive linkers (e.g., hydrazones) at the amine group for controlled release in acidic environments. Click chemistry (CuAAC) can attach targeting ligands (e.g., folate) to the tetrazole ring via azide-alkyne cycloaddition. Validate targeting efficiency using fluorescence-based cellular uptake assays .

Q. What in vitro assays are suitable for evaluating the biocompatibility of this compound?

Methodological Answer: Use MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines to assess cytotoxicity. Measure reactive oxygen species (ROS) generation via DCFH-DA fluorescence to evaluate oxidative stress. Complement with hemolysis assays on erythrocytes to gauge hemocompatibility .

Q. How can researchers design synergistic studies combining experimental and computational data for this compound?

Methodological Answer: Implement a feedback loop where experimental kinetic data refine computational models (e.g., adjusting activation energies in DFT calculations). Machine learning algorithms (e.g., random forests) can correlate structural descriptors (e.g., HOMO-LUMO gaps) with observed reactivity or bioactivity, guiding iterative experimental design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride
Reactant of Route 2
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.